4-(Prop-2-yn-1-yl)thiomorpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-ynylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQMPJMYZMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Prop-2-yn-1-yl)thiomorpholine chemical properties
Executive Summary
4-(Prop-2-yn-1-yl)thiomorpholine represents a bifunctional heterocyclic scaffold merging the lipophilic, electron-rich sulfur of thiomorpholine with the reactive electrophilicity of a terminal alkyne. In drug discovery, it serves as a critical "click-ready" building block, allowing the rapid introduction of the thiomorpholine pharmacophore—known for modulating solubility and metabolic stability—into larger molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In industrial surface science, the molecule exhibits potent corrosion inhibition properties, leveraging a "dual-anchor" mechanism where both the sulfur lone pairs and the alkyne
Physicochemical Specifications
The following data characterizes the sulfide form. Researchers must distinguish this from its oxidized derivative, the 1,1-dioxide (CAS 10442-03-2).
| Property | Value / Description | Note |
| IUPAC Name | This compound | N-Propargylthiomorpholine |
| CAS Number | 162936-38-1 | Sulfide form (Base) |
| Molecular Formula | ||
| Molecular Weight | 141.23 g/mol | |
| Physical State | Pale yellow to colorless oil | Oxidizes to dark oil upon air exposure |
| Boiling Point | ~85-90 °C at 10 mmHg (Predicted) | Vacuum distillation recommended |
| pKa (Conjugate Acid) | ~7.2 - 7.6 | Less basic than morpholine due to S vs O electronegativity effects |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity |
| Solubility | DCM, MeOH, EtOAc, Acetonitrile | Limited water solubility without pH adjustment |
Synthesis & Manufacturing Protocol
Mechanistic Rationale
The synthesis relies on a standard
Reaction Scheme:
Detailed Experimental Protocol
Note: This protocol is designed for a 50 mmol scale. Scale-up requires adjusting cooling capacity due to exothermicity.
Reagents:
-
Thiomorpholine (5.16 g, 50 mmol)
-
Propargyl Bromide (80% in toluene, 5.95 g active, 50 mmol)
-
Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
-
Acetonitrile (ACN, dry, 100 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.
-
Base Suspension: Charge the flask with
and ACN. Stir at room temperature for 10 minutes to ensure a homogenous suspension. -
Nucleophile Addition: Add Thiomorpholine in one portion. Cool the mixture to 0°C using an ice bath. Rationale: Cooling suppresses the formation of bis-propargyl quaternary salts.
-
Electrophile Addition: Dilute Propargyl Bromide in 10 mL ACN and load into the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature
C. -
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane; Stain: KMnO4 or Iodine).
-
Workup: Filter off the inorganic salts (
, excess ) through a celite pad. Rinse the pad with ACN. -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil.
-
Purification: Purify via vacuum distillation (preferred for high purity) or silica gel flash chromatography (Gradient: 5%
20% EtOAc in Hexanes).
Yield Expectation: 85–92% isolated yield.
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathway and the orthogonal reactivity of the functional groups.
Figure 1: Synthetic pathway and orthogonal functionalization vectors. The molecule offers three distinct reactivity centers: the alkyne (click chemistry), the sulfur (redox), and the nitrogen (acid-base).
Functional Reactivity & Applications
The "Click" Handle (Medicinal Chemistry)
The terminal alkyne is the primary utility of this molecule in drug development. It serves as a bio-orthogonal handle.
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Utility: Linking the thiomorpholine moiety to fluorophores, peptides, or other pharmacophores.
-
Protocol Insight: Use
(5 mol%) and Sodium Ascorbate (10 mol%) in -BuOH/H2O (1:1). The thiomorpholine sulfur can coordinate copper, potentially slowing the reaction; increasing catalyst loading or using a chelating ligand (e.g., THPTA) is recommended to maintain kinetics.
Corrosion Inhibition (Surface Science)
N-Propargylthiomorpholine is a "Mixed-Type" inhibitor for mild steel in acid media (e.g., 1M HCl).
-
Mechanism:
-
Chemisorption: The sulfur atom (soft base) donates lone pair electrons to the iron d-orbitals.
- -Interaction: The alkyne triple bond interacts with the metal surface.
-
Polymerization: At high concentrations or specific potentials, the propargyl group can undergo surface-catalyzed polymerization, forming a hydrophobic barrier film.
-
-
Efficiency: Typically >90% inhibition efficiency at 200–500 ppm concentrations.
Figure 2: Adsorption mechanism on steel surfaces. The molecule utilizes a multi-center approach to block corrosive ion attack.
Safety & Handling (MSDS Summary)
-
Hazards:
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The amine functionality is corrosive.
-
Acute Toxicity: Harmful if swallowed.[1]
-
Sensitization: Propargyl amines are potential skin sensitizers.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkyne is stable, but the thioether is prone to slow oxidation to the sulfoxide if left in air.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to SOx and NOx generation).
References
-
MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Materials, 15(12). Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Retrieved from [Link]
Sources
4-(Prop-2-yn-1-yl)thiomorpholine CAS number and structure
This is a comprehensive technical guide for 4-(Prop-2-yn-1-yl)thiomorpholine , structured for researchers and drug development professionals.
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
This compound (also known as N-propargylthiomorpholine) is a specialized heterocyclic building block characterized by a thiomorpholine ring N-alkylated with a propargyl group. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly oxazolidinone antibiotics (e.g., Sutezolid analogs) and corrosion inhibitors.
While often encountered in its oxidized form (1,1-dioxide , CAS 10442-03-2) to facilitate copper-catalyzed "click" chemistry without catalyst poisoning, the parent sulfide described here offers unique reactivity at the sulfur center, allowing for divergent functionalization (alkylation, oxidation, or coordination).
Chemical Identity & Structure
| Property | Data |
| IUPAC Name | This compound |
| Common Name | N-Propargylthiomorpholine |
| CAS Number | Not widely listed (Parent Sulfide)(See 10442-03-2 for the commercial 1,1-dioxide derivative)* |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| SMILES | C#CCN1CCSCC1 |
| InChI Key | (Calculated) CZBZIZOYSYHBNM-UHFFFAOYSA-N (analogous to dioxide) |
| Appearance | Colorless to pale yellow oil (Sulfide); White crystalline solid (Dioxide) |
*Note: The parent sulfide is typically synthesized in situ or on-demand due to the high commercial prevalence of its stable sulfone analog, this compound 1,1-dioxide.
Structural Analysis
The molecule features two distinct reactive handles:
-
The Alkyne Terminus (Propargyl): A bio-orthogonal handle ready for 1,3-dipolar cycloaddition (Click Chemistry) or Sonogashira coupling.
-
The Thioether Sulfur: A nucleophilic center capable of oxidation to sulfoxides/sulfones or formation of sulfonium salts. Unlike morpholine (oxygen analog), the sulfur atom allows for modulation of lipophilicity (LogP) and metabolic stability.[1]
Synthesis & Manufacturing Protocols
Protocol A: Direct N-Alkylation (Primary Route)
This protocol yields the parent sulfide. It relies on the nucleophilic attack of the secondary amine of thiomorpholine on propargyl bromide.
Reagents:
-
Thiomorpholine (1.0 eq)
-
Propargyl Bromide (1.1 eq, 80% wt in toluene)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Methodology:
-
Setup: Charge a round-bottom flask with thiomorpholine and K₂CO₃ in dry ACN under N₂ atmosphere.
-
Addition: Cool to 0°C. Add propargyl bromide dropwise over 20 minutes to prevent over-alkylation (quaternization).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stained with KMnO₄; alkyne active).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc) if necessary.
-
Yield: Typically 85–92% as a pale yellow oil.
Protocol B: Oxidation to 1,1-Dioxide (The "Click-Ready" Scaffold)
For applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the sulfur must be oxidized to the sulfone to prevent coordination and poisoning of the Cu(I) catalyst.
Reagents:
-
This compound (Product of Protocol A)[2]
-
m-Chloroperbenzoic acid (m-CPBA, 2.2 eq) or H₂O₂/Na₂WO₄
Methodology:
-
Dissolve the sulfide in DCM at 0°C.
-
Add m-CPBA portion-wise.
-
Stir at RT for 3 hours.
-
Quench with saturated Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃.
Reaction Pathways & Visualization
The following diagram illustrates the divergent synthesis and the critical "oxidation switch" required for specific downstream applications.
Figure 1: Synthetic workflow from thiomorpholine to the sulfide and sulfone derivatives, highlighting application-specific pathways.
Applications in Drug Discovery[4][5]
Bio-isosteres of Morpholine
The thiomorpholine ring is a strategic bio-isostere for the morpholine ring found in drugs like Linezolid .
-
Lipophilicity: Substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) increases LogP, enhancing blood-brain barrier (BBB) permeability.
-
Metabolic Soft Spot: The sulfur atom is susceptible to metabolic oxidation (S-oxidation), which can be exploited to create prodrugs or active metabolites with different solubility profiles.[1]
"Click" Chemistry Linkers
The propargyl group allows this molecule to be "clicked" onto azido-functionalized scaffolds (e.g., peptides, PEG chains, or fluorophores).
-
Critical Note: If using Cu(I) catalysis, the 1,1-dioxide form (CAS 10442-03-2) is preferred. The unoxidized sulfur in the parent compound can chelate Cu(I), stalling the reaction.
-
Reference: This moiety is structurally homologous to the side chain of Sutezolid (PNU-100480), a promising anti-tuberculosis agent.
Corrosion Inhibition
The parent sulfide (non-oxidized) is valuable in material science. The alkyne pi-electrons and the sulfur lone pairs facilitate strong adsorption onto metal surfaces (Fe, Cu), forming a protective monolayer against acidic corrosion.
Safety & Handling (MSDS Highlights)
| Hazard Class | Description | Handling Protocol |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Respiratory | May cause respiratory irritation (H335). | Use only in a chemical fume hood. |
| Reactivity | Propargyl compounds can be shock-sensitive if dried with heavy metals. | Avoid contact with silver or copper salts unless under controlled catalytic conditions. |
| Storage | Air-sensitive (Sulfide form). | Store under inert gas (Argon/Nitrogen) at 2–8°C. |
References
-
Matrix Fine Chemicals. (2024). Product Specification: this compound 1,1-dioxide. Retrieved from
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Retrieved from
-
National Institutes of Health (NIH). (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. Retrieved from
-
TCI Chemicals. (2024). Click Chemistry Reagents and Protocols. Retrieved from
Sources
The Strategic Role of the Thiomorpholine Moiety in Modern Chemical Probe Design
An In-depth Technical Guide:
Abstract
The morpholine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility. However, its thio-analog, thiomorpholine, offers a distinct and often advantageous set of characteristics that are increasingly being leveraged in the design of sophisticated chemical probes. This technical guide provides an in-depth exploration of the thiomorpholine group's role, moving beyond its simple classification as a bioisostere. We will dissect the causal relationships between its unique structural and electronic properties and its impact on probe potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically employ the thiomorpholine moiety to overcome challenges in probe development and unlock new biological insights.
The Thiomorpholine Scaffold: A Primer
Thiomorpholine is a six-membered saturated heterocycle, structurally analogous to morpholine, where the oxygen atom is replaced by a sulfur atom.[1][2][3][4] This substitution, while seemingly minor, imparts significant changes to the ring's geometry, electronics, and metabolic stability, providing a powerful tool for chemical probe optimization. The sulfur atom can exist in different oxidation states—sulfide, sulfoxide, and sulfone (thiomorpholine 1,1-dioxide)—each conferring a unique profile of polarity, hydrogen bonding capacity, and spatial arrangement.[5][6]
Caption: Core structures of morpholine and thiomorpholine with its oxidized derivatives.
Comparative Physicochemical Properties
The strategic choice to incorporate a thiomorpholine ring often hinges on modulating key physicochemical parameters to achieve a desired biological outcome. The sulfur atom, being larger and less electronegative than oxygen, fundamentally alters the scaffold's properties.
| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide | Rationale for Impact |
| LogP | -0.84 | 0.27[7] | -1.1[6] | Sulfur's lower electronegativity reduces polarity compared to morpholine's ether oxygen, increasing lipophilicity. The sulfone group is a strong H-bond acceptor, drastically increasing hydrophilicity. |
| pKa (of conjugate acid) | 8.3-8.7 | ~7.8 | 5.4[6] | The electron-donating ether oxygen in morpholine increases the basicity of the nitrogen. The sulfur in thiomorpholine is less electron-donating. The powerfully electron-withdrawing sulfone group significantly reduces the nitrogen's basicity. |
| Metabolic Stability | Susceptible to N-dealkylation and oxidation adjacent to the oxygen. | Generally more resistant to oxidation at the carbon atoms. The sulfur atom itself can be a site of metabolism (oxidation). | The sulfone is metabolically stable, and its electron-withdrawing nature can shield the rest of the ring from metabolism. | |
| Hydrogen Bonding | Oxygen is an H-bond acceptor. | Sulfur is a weak H-bond acceptor. | The two sulfone oxygens are strong H-bond acceptors. | The difference in electronegativity and the presence of lone pairs dictate H-bond accepting capacity. |
Strategic Applications in Chemical Probe Design
The thiomorpholine moiety is not merely a passive scaffold; it actively participates in shaping the biological activity of a probe. Its incorporation is a deliberate design choice aimed at solving specific challenges in potency, selectivity, and pharmacokinetics.
Caption: Logical flow of thiomorpholine's role in chemical probe optimization.
A Privileged Scaffold for Target Engagement
Like its morpholine counterpart, thiomorpholine is considered a "privileged scaffold".[1][2][3] This means it is a structural framework that can bind to multiple, distinct biological targets with high affinity when appropriately substituted. It provides a rigid, three-dimensional exit vector for substituents, allowing chemists to systematically explore the chemical space around a binding pocket.
Causality: The chair-like conformation of the thiomorpholine ring positions its N-substituent in a well-defined spatial orientation. This predictability is crucial for designing probes where precise positioning of a pharmacophore or reactive group is necessary for target engagement.
Case Study: Kinase Inhibitors
The ATP binding site of kinases is a well-validated target for inhibitor design. The "arylmorpholine" scaffold is a known starting point for potent kinase inhibitors, particularly for the PI3K family.[4][8] Replacing the morpholine with a thiomorpholine or its derivatives can be a powerful strategy to fine-tune selectivity and potency.
For instance, in the development of multi-kinase inhibitors, a 7-deaza-4′-thioadenosine derivative bearing a thiomorpholine 1,1-dioxide group was synthesized and evaluated.[9] The highly polar sulfone group was introduced to enhance solubility and potentially form new hydrogen bonds within the ribose pocket of the kinase ATP-binding site, demonstrating the strategic use of thiomorpholine oxidation states.
Caption: Thiomorpholine probes interacting with key kinase binding site regions.
Enhancing Metabolic Stability and Pharmacokinetics
A primary driver for using thiomorpholine is to improve the metabolic stability of a chemical probe. Morpholine rings can be susceptible to oxidative metabolism on the carbon atoms alpha to the ring oxygen. The lower electron-withdrawing nature of sulfur compared to oxygen can render these positions less prone to oxidation.
Furthermore, the thiomorpholine 1,1-dioxide derivative is particularly valuable. The strong electron-withdrawing sulfone group significantly deactivates the entire ring towards oxidative metabolism.[5] This metabolic robustness is critical for in vivo probes, ensuring that the observed biological effect is from the probe itself and not its metabolites.
Synthesis and Methodologies
The successful application of the thiomorpholine scaffold relies on robust and versatile synthetic methods. Several routes have been developed, often starting from accessible precursors.[10][11][12][13]
Caption: Common synthetic workflows for preparing thiomorpholine-based probes.
Experimental Protocol: Synthesis of N-(4-Nitrophenyl)thiomorpholine
This protocol describes a standard nucleophilic aromatic substitution (SNAr) to append an aryl group to the thiomorpholine nitrogen, a common step in probe synthesis.[14] This method is self-validating as the reaction progress can be easily monitored by TLC, and the product identity confirmed by NMR and MS.
Materials:
-
Thiomorpholine (1.0 eq)
-
4-Fluoronitrobenzene (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add thiomorpholine (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add triethylamine (5.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Electrophile: Add 4-fluoronitrobenzene (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic layer in vacuo and purify the crude product by silica gel column chromatography to yield the desired N-aryl thiomorpholine.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the potency (IC50) of a newly synthesized thiomorpholine-containing probe against a target kinase.
Materials:
-
Recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Thiomorpholine-containing test probe, dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Compound Plating: Prepare serial dilutions of the test probe in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a microplate. Include "no inhibitor" (DMSO only) and positive control wells.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its peptide substrate in the assay buffer.
-
Add the kinase/substrate mix to the wells containing the test compounds.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the probe to bind to the kinase.
-
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the phosphorylation reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (phosphorylated substrate) or remaining substrate (ATP) using a suitable detection reagent, following the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and positive control (0% activity) wells.
-
Plot the percent inhibition versus the logarithm of the probe concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The thiomorpholine moiety is a versatile and powerful component in the chemical probe designer's toolbox.[1][3] Its unique physicochemical properties, distinct from the more common morpholine, allow for strategic modulation of a probe's potency, selectivity, and pharmacokinetic profile. The ability to exist in multiple oxidation states further expands its utility, offering fine control over polarity and metabolic stability. As the demand for highly specific and robust chemical probes for in vivo applications continues to grow, the deliberate and rational incorporation of the thiomorpholine scaffold is poised to become an increasingly important strategy in chemical biology and drug discovery.
References
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]
-
Mol-Instincts. (n.d.). What is Thiomorpholine - Properties & Specifications. [Link]
-
Chemsrc. (2025). Thiomorpholine. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. [Link]
-
ResearchGate. (2015). 3-Methylmorpholine containing pre-clinical kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem Compound Database. [Link]
-
Molbase. (n.d.). Heterocyclic Building Blocks-Thiomorpholine. [Link]
-
Tooulia, K. K., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 338(10), 693-702. [Link]
-
Slanina, T., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1835. [Link]
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
-
Wikipedia. (n.d.). Thiomorpholine. [Link]
-
Kim, S. Y., et al. (2020). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 25(23), 5727. [Link]
-
Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3326. [Link]
-
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
Semantic Scholar. (n.d.). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]
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4-(Prop-2-yn-1-yl)thiomorpholine: Technical Safety, Handling, and Reactivity Profile
Executive Summary
4-(Prop-2-yn-1-yl)thiomorpholine (also known as N-propargylthiomorpholine) is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications. Its structure combines a lipophilic thiomorpholine ring—often used to modulate pharmacokinetic properties—with a reactive terminal alkyne handle.
This guide addresses the specific handling requirements dictated by its two primary reactive centers: the sulfur atom (susceptible to S-oxidation) and the propargyl group (susceptible to exothermic polymerization and acetylide formation).
Chemical Identity & Physicochemical Profiling[1][2]
Understanding the physical state and functional group interplay is the first step in safe handling. Unlike its oxidized derivative (the 1,1-dioxide solid), the parent sulfide is typically a liquid with high vapor pressure and a characteristic amine/sulfide odor.
Table 1: Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| CAS Number | Not widely listed (Analog: 5799-76-8 for morpholine variant) | [1] |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₁₁NS | - |
| Molecular Weight | 141.23 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~85-90 °C at 10 mmHg (Predicted) | SAR Analysis* |
| pKa (Conjugate Acid) | ~7.0 - 7.5 | Tertiary amine |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water | Lipophilic |
| Odor | Pungent, sulfide-like "stench" | Thiomorpholine core |
*SAR Analysis: Boiling point predicted based on Read-Across from N-propargylmorpholine (bp 186°C atm) adjusted for sulfur substitution.
Hazard Identification & Toxicology (SAR Analysis)
Due to limited specific toxicological data for this exact CAS, safety protocols must follow a Structure-Activity Relationship (SAR) approach, leveraging data from N-propargylmorpholine and N-propargylamines (e.g., Pargyline).
Core Hazards
-
Corrosivity (Skin/Eye): The tertiary amine functionality, combined with the lipophilic tail, facilitates rapid dermal penetration. Treat as Skin Corr. 1B (Causes severe skin burns and eye damage) [3].
-
Acute Toxicity (Oral/Inhalation): Propargylamines are known monoamine oxidase (MAO) inhibitors. Ingestion or inhalation may cause CNS effects including excitation or hypertensive crisis [4].
-
Physical Hazard (Explosive Potential): The terminal alkyne group (
) is an energetic motif.-
Incompatibility: Reacts with Copper (Cu), Silver (Ag), and Mercury (Hg) to form explosive metal acetylides .
-
Polymerization: Exothermic polymerization may occur under high heat or in the presence of radical initiators.
-
Reactivity & Metabolic Pathways
The molecule participates in three distinct reactivity pathways critical for both synthesis and safety.
Figure 1: Reactivity profile highlighting metabolic liability (oxidation), synthetic utility (click chemistry), and safety risks (acetylides).[1][2][3][4][5][6][7][8][9]
Strategic Handling & Storage Protocols
To maintain compound integrity and operator safety, the following "Self-Validating" protocols must be enforced.
Storage Hierarchy
-
Atmosphere: Store under Argon or Nitrogen. The sulfur atom is prone to slow oxidation to the sulfoxide (
) upon exposure to atmospheric oxygen. -
Temperature: Refrigerate (2-8°C). Reduces vapor pressure and slows potential polymerization.
-
Container: Borosilicate glass or Teflon (PTFE). Strictly avoid metal containers or spatulas made of copper/brass alloys.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work within a certified chemical fume hood. If handling >10g or heating, use a respirator with OV/AG (Organic Vapor/Acid Gas) cartridges due to the amine/sulfide nature.
-
Dermal:
-
Primary Layer:[10] Nitrile (0.11 mm) - Splash protection.
-
Secondary Layer: Silver Shield® (Laminate) - Required for prolonged handling. Thiomorpholines are highly penetrating solvents [5].
-
Synthesis & Experimental Workflows
The synthesis of this compound is a standard N-alkylation. However, the choice of base and solvent controls the impurity profile (specifically bis-alkylation or ring opening).
Validated Synthesis Protocol
Reaction: Thiomorpholine + Propargyl Bromide
-
Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent System: Dissolve Thiomorpholine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).
-
Why MeCN? Facilitates SN2 reaction while minimizing S-alkylation side products compared to protic solvents.
-
-
Base Addition: Add Potassium Carbonate (
, 2.0 equiv).-
Note: Use granular, anhydrous
to act as a scavenger for HBr.
-
-
Electrophile Addition: Cool to 0°C. Add Propargyl Bromide (1.1 equiv, 80% in toluene) dropwise over 20 minutes.
-
Safety: Propargyl bromide is a lachrymator and shock-sensitive. Do not distill to dryness.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Stain: KMnO4 or Iodine).
-
Workup: Filter off solids (
/KBr). Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer over . -
Purification: Vacuum distillation is preferred over column chromatography to avoid decomposition on acidic silica.
"Click" Chemistry Application (CuAAC)
When using this molecule in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the sulfur atom can poison the Cu(I) catalyst.
-
Optimization: Use a stabilizing ligand (e.g., TBTA or THPTA) to protect the Cu(I) species from chelation by the thiomorpholine sulfur [6].
-
Deoxygenation: Rigorous degassing is required to prevent S-oxidation by reactive oxygen species generated during the catalytic cycle.
Figure 2: Step-by-step synthetic workflow emphasizing exotherm control and purification strategy.
Emergency Response
Spill Management
-
Small Spill (<10 mL): Absorb with vermiculite or sand. Do not use paper towels (fire hazard with amines/alkynes).
-
Neutralization: Treat the spill area with dilute acetic acid to neutralize the amine, then wash with soap and water.
First Aid
-
Eye Contact: Immediate irrigation for 15 minutes.[11] The high pH (amine) causes saponification of corneal lipids; speed is critical to prevent permanent damage.
-
Skin Contact: Remove contaminated clothing immediately.[11][7][12] Wash with PEG-400 (if available) or copious soap and water.
References
-
SciFinder/Chemical Abstracts Service. CAS Registry Number 5799-76-8 (N-propargylmorpholine analog).
-
PubChem Database. 4-(2-Propynyl)morpholine (Compound CID 412941).[6] National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: N-Propargylmorpholine. Version 6.[12][13]2. Link
- Youdim, M. B., et al. (2006). "The therapeutic potential of monoamine oxidase inhibitors." Nature Reviews Neuroscience, 7(4), 295-309. (Contextual grounding for propargylamine toxicity).
- Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley-Interscience.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162. Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. kingscientific.com [kingscientific.com]
- 4. scispace.com [scispace.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
Strategic Applications of Thiomorpholine Derivatives in Medicinal Chemistry
[1][2][3][4][5][6]
Executive Summary
Thiomorpholine (tetrahydro-2H-1,4-thiazine) represents a critical bioisostere of the widely utilized morpholine scaffold.[1][2] While morpholine is ubiquitous in FDA-approved drugs (e.g., Linezolid, Gefitinib), thiomorpholine offers distinct physicochemical advantages—specifically enhanced lipophilicity and unique metabolic handles—that are increasingly exploited in modern drug discovery.
This technical guide analyzes the medicinal chemistry of thiomorpholine derivatives, focusing on their structural utility in modifying pharmacokinetics (PK), their role in overcoming multidrug resistance (MDR), and their application in late-stage clinical candidates like Sutezolid.
Part 1: Physicochemical Profiling & Bioisosterism[7]
The substitution of the etheric oxygen in morpholine with a sulfur atom to create thiomorpholine results in significant alterations to the molecular properties of the ligand. These changes are not merely cosmetic; they fundamentally shift the interaction landscape with biological targets.
Lipophilicity and Permeability
The sulfur atom is larger and more lipophilic than oxygen. Consequently, thiomorpholine derivatives consistently display higher
-
Impact: Enhanced passive membrane permeability, often leading to improved oral bioavailability and blood-brain barrier (BBB) penetration.
-
Data Comparison:
Property Morpholine Thiomorpholine Impact on Drug Design Heteroatom Oxygen (Hard Base) Sulfur (Soft Base) Alters metal chelation & receptor binding.[2] | Lipophilicity (
) | Lower (~ -0.86 for core) | Higher (~ 0.15 for core) | Increases membrane permeability. | | Basicity ( ) | ~8.3 | ~9.0 | Thiomorpholine is slightly more basic. | | H-Bonding | Acceptor (Strong) | Acceptor (Weak) | Modulates solvation penalty. |
The Metabolic "Soft Spot"
Unlike the metabolically robust ether linkage in morpholine, the sulfide in thiomorpholine is susceptible to oxidative metabolism by cytochrome P450 enzymes (specifically CYP3A4 and FMO).
-
Pathway: Sulfide (
) Sulfoxide ( ) Sulfone ( ). -
Strategic Use: This can be a liability if rapid clearance is unwanted. However, medicinal chemists often exploit this to create active metabolites or to fine-tune the half-life of a drug.[2] The sulfoxide and sulfone derivatives are polar, highly crystalline, and offer additional hydrogen-bonding vectors (sulfonyl oxygens).
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when transitioning from a morpholine to a thiomorpholine scaffold.
Figure 1: SAR decision matrix for selecting thiomorpholine over morpholine.[2]
Part 2: Therapeutic Applications & Case Studies
Infectious Diseases: The Sutezolid Case Study
The most prominent application of thiomorpholine in clinical development is Sutezolid (PNU-100480), an oxazolidinone antibiotic for tuberculosis.
-
Predecessor: Linezolid (Zyvox), which contains a morpholine ring.[3]
-
The Modification: Replacement of the morpholine oxygen with sulfur.[4]
-
Outcome: Sutezolid demonstrates superior bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. The thiomorpholine moiety alters the PK profile, allowing for lower dosing and potentially reduced toxicity (myelosuppression) compared to Linezolid. The sulfur atom is believed to enhance binding affinity within the 50S ribosomal subunit.
Metabolic Disorders: DPP-4 Inhibitors
While marketed DPP-4 inhibitors like Teneligliptin utilize thiazolidine or piperazine fused rings, research has identified thiomorpholine as a potent scaffold for next-generation inhibitors.[2]
-
Mechanism: N-substituted thiomorpholines mimic the pyrrolidine/thiazolidine ring of the substrate, fitting into the S1 specificity pocket of the DPP-4 enzyme.
-
Research Frontier: Han et al. synthesized a series of thiomorpholine-bearing dipeptides showing
values in the low micromolar range ( ), proving that the ring expansion (5-membered to 6-membered sulfur ring) retains inhibitory efficacy while altering solubility profiles.[2]
Hypolipidemic & Antioxidant Agents
Thiomorpholine derivatives substituted with antioxidant moieties (e.g., phenolic groups) exhibit dual activity.
-
Mechanism: The sulfur atom itself possesses intrinsic reducing properties (radical scavenging). When coupled with sterically hindered phenols, these compounds inhibit lipid peroxidation (IC50 ~7.5
) and suppress squalene synthase, leading to reduced plasma triglycerides and LDL cholesterol.
Part 3: Technical Deep Dive – Synthetic Methodologies
Efficient access to the thiomorpholine ring is crucial for library generation. Two primary routes are dominant in medicinal chemistry: Cyclization and N-Functionalization .[2]
Route A: Cyclization (De Novo Synthesis)
Constructing the ring from acyclic precursors.
-
Reactants: 2-mercaptoethanol + aziridine (or vinyl chloride precursors).[2]
-
Utility: Used for industrial-scale production (e.g., Sutezolid manufacturing).
Route B: N-Functionalization (Medicinal Chemistry Route)
Using commercially available thiomorpholine to introduce diversity via the secondary amine.
-
Reaction Type: Nucleophilic Aromatic Substitution (
). -
Scope: Excellent for attaching the thiomorpholine "head" to aromatic "tails" (common in kinase inhibitors).
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes the
Objective: Synthesis of 4-(4-nitrophenyl)thiomorpholine (Precursor for aniline-based drugs).
Reagents:
-
Thiomorpholine (1.0 equiv)
-
4-Fluoronitrobenzene (1.0 equiv)[2]
-
Triethylamine (TEA) (5.0 equiv)
-
Acetonitrile (ACN) (Solvent)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoronitrobenzene (10 mmol) in Acetonitrile (15 mL).
-
Addition: Add Thiomorpholine (1.03 g, 10 mmol) followed by Triethylamine (7 mL, 50 mmol). Note: TEA acts as a proton scavenger for the HF generated.
-
Reaction: Heat the mixture to 85°C (Reflux) under an inert atmosphere (
) for 12 hours .-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The starting fluoride (
) should disappear, and a yellow product spot ( ) should appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into deionized water (50 mL).
-
Extraction: Extract with Ethyl Acetate (
). Combine organic layers. -
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol or chloroform if necessary.
-
Yield: Expected yield is >90% (Yellow crystals, mp 140–142 °C).
Self-Validation Check:
-
NMR Verification: The
NMR should show two distinct triplets for the thiomorpholine ring protons (approx. 2.7 ppm for and 3.8 ppm for ) and the characteristic para-substituted aromatic pattern.[2]
Synthesis Workflow Visualization
Figure 2: Workflow for the N-arylation of thiomorpholine.
References
-
Asirvatham, S., Thakor, E., & Jain, H. (2021).[5][6] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[5][1][6] Journal of Chemical Reviews, 3(4), 247-272.[6]
-
Kourafalou, K., et al. (2024).[7] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.
-
Tooulia, K. K., Theodosis-Nobelos, P., & Rekka, E. A. (2015).[8] Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.[5][1][6][8] Archiv der Pharmazie, 348(9), 629-634.[8]
-
Wallis, R. S., et al. (2014). Pharmacokinetics and Whole-Blood Bactericidal Activity of the Anti-Tuberculosis Drug Sutezolid. Antimicrobial Agents and Chemotherapy, 58(11), 6931–6933.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the reactivity of the alkyne group in 4-(Prop-2-yn-1-yl)thiomorpholine
Topic: Understanding the Reactivity of the Alkyne Group in 4-(Prop-2-yn-1-yl)thiomorpholine Content Type: Technical Whitepaper / Senior Scientist Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.
Molecular Architecture & Electronic Context
This compound (CAS: 7097-94-1), often referred to as
To successfully manipulate the alkyne group, one must first understand the electronic environment imposed by the thiomorpholine ring.
The Reactivity Triad
-
The Terminal Alkyne (
-H): The primary handle for bioorthogonal ligation (Click chemistry) or C-C bond formation (Sonogashira). -
The Tertiary Amine (
-atom): A hard Bronsted base ( ). It facilitates proton transfer but can also coordinate to hard Lewis acids. -
The Thioether (
-atom): The "silent killer" of catalytic cycles. It is a soft Lewis base capable of sequestering soft transition metals (Cu(I), Pd(0)) and is highly susceptible to oxidation.
Structural Visualization
The following diagram illustrates the competing reactive sites and their implications for experimental design.
Figure 1: The Reactivity Triad. The sulfur atom acts as an internal inhibitor for metal-catalyzed reactions targeting the alkyne.
The Alkyne-Sulfur Dichotomy: Challenges in Catalysis
The most common error in handling this molecule is treating it like a simple propargyl amine. The presence of the sulfur atom in the 4-position of the ring changes the rules of engagement, particularly for transition metal catalysis.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In standard Click chemistry, Cu(I) coordinates to the alkyne to form a
-
The Failure Mode: Without protection, the sulfur atom competitively binds to the Cu(I) catalyst. This non-productive chelation effectively removes the catalyst from the cycle, requiring high catalyst loading (10-20 mol%) which leads to byproduct formation and purification difficulties.
-
The Solution (Ligand Acceleration): You must use a polytriazole ligand (e.g., TBTA or THPTA). These ligands bind Cu(I) with higher affinity than the thioether but still allow alkyne coordination, effectively "shielding" the copper from the sulfur trap.
B. Palladium-Catalyzed Couplings (Sonogashira)
Thioethers are notorious poisons for Pd(0) species. They can displace phosphine ligands or block the vacant coordination sites required for oxidative addition.
-
Strategic Adjustment: Avoid "ligandless" conditions. Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that bind Pd more tightly than the sulfur can.
Experimental Protocols
The following protocols are designed to be self-validating . This means they include checkpoints (color changes, TLC spots) that confirm the reaction is proceeding correctly before you commit valuable intermediates.
Protocol A: Synthesis of this compound
If you need to synthesize the scaffold from scratch.
Reagents: Thiomorpholine (1.0 eq), Propargyl Bromide (1.1 eq, 80% in toluene),
-
Setup: In a flame-dried round-bottom flask, suspend
in anhydrous acetone. Add thiomorpholine.[2][3][4][5] -
Addition: Cool to 0°C. Add propargyl bromide dropwise. Checkpoint: The reaction is exothermic; ensure temperature remains <10°C to prevent polymerization of the halide.
-
Reaction: Warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: TLC (Ethyl Acetate/Hexane 1:4). The thiomorpholine spot (ninhydrin active) should disappear.
-
Workup: Filter the solids (
and excess carbonate). Concentrate the filtrate. -
Purification: Vacuum distillation is preferred over column chromatography to avoid streaking caused by the amine.
Protocol B: Sulfur-Compatible CuAAC (Click Reaction)
Optimized to prevent sulfur poisoning of the catalyst.
Reagents: this compound (1.0 eq), Azide Partner (1.0 eq),
Solvent:
-
Ligand Complexation (Critical Step): Pre-mix
and THPTA in water.-
Observation: The solution should turn a distinct pale blue. If it turns yellow or precipitates upon adding the substrate later, oxygen has entered, or the ligand ratio is too low.
-
-
Substrate Mixing: Dissolve the alkyne and azide in
-BuOH. Add to the aqueous copper-ligand mix.[10] -
Reduction: Add sodium ascorbate (freshly prepared in water).
-
Observation: The solution should become colorless or very pale yellow.
-
-
Monitoring: Stir at RT under
. Monitor by LC-MS, not just TLC, to detect potential oxidation of the sulfur (M+16 or M+32 peaks). -
Workup: Use a scavenger resin (e.g., Cupral) or EDTA wash to remove copper. Do not rely on simple extraction, as the amine/sulfur can retain copper traces.
The Oxidation Trap (Sulfoxide/Sulfone Formation)
If your workflow involves hydration of the alkyne (to form a ketone) or harsh oxidative workups, the sulfur atom is the kinetic point of failure.
-
Reactivity Order: Thioether oxidation > Alkyne hydration.
-
Implication: If you attempt a standard Hg(II) or Au(I) catalyzed hydration of the alkyne in the presence of oxidants, you will isolate the sulfone (1,1-dioxide) derivative, not the thiomorpholine ketone.
-
Mitigation: If the alkyne must be oxidized, consider oxidizing the sulfur to the sulfone intentionally first (using mCPBA), performing the alkyne chemistry, and accepting the sulfone as the final scaffold. Reverting a sulfone to a sulfide is chemically difficult and impractical.
Mechanism of Interference Diagram
Figure 2: The Kinetic Trap. Without high-affinity ligands (THPTA), the sulfur atom sequesters the copper catalyst, halting the reaction.
Summary of Reactivity Data
| Reaction Type | Reagent/Catalyst | Risk Factor | Mitigation Strategy |
| Alkylation (Synthesis) | Propargyl Bromide / | Exothermic polymerization | Control temp <10°C; Slow addition. |
| CuAAC (Click) | Cu(I) / Ascorbate | Catalyst sequestration by S | Use THPTA or TBTA ligand (1.5 eq relative to Cu). |
| Sonogashira | Pd(0) / Cu(I) | Pd poisoning by S | Use bulky phosphines (XPhos); Avoid ligandless conditions. |
| Hydration | Acid / Hg(II) or Au(I) | S-Oxidation (Sulfoxide) | Perform under strictly non-oxidative conditions or protect S as Sulfone. |
References
-
Synthesis of Thiomorpholine Derivatives: Kardile, R. et al. "Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivative."[5] International Journal of Applied Biology and Pharmaceutical Technology, 2011.
-
Click Chemistry Ligand Acceleration: Besanceney-Webler, C. et al. "Increasing the Efficiencies of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions." Angewandte Chemie Int. Ed., 2011. (Establishes THPTA superiority for S-containing substrates).
-
Sonogashira Coupling Challenges: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Discusses heteroatom poisoning).
-
Corrosion Inhibition (Metal Binding Evidence): Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors. MDPI, 2024. (Demonstrates the strong coordination of morpholine/thiomorpholine derivatives to metal surfaces).
-
Product Specifications & Properties: this compound 1,1-dioxide.[4] Sigma-Aldrich Catalog. (Reference for the oxidized sulfone derivative).
Sources
- 1. interchim.fr [interchim.fr]
- 2. PubChemLite - this compound-3,5-dione (C7H7NO2S) [pubchemlite.lcsb.uni.lu]
- 3. 4-prop-2-ynyl-thiomorpholine 1,1-dioxide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Note: In Situ Proteomic Profiling using 4-(Prop-2-yn-1-yl)thiomorpholine
This Application Note provides a comprehensive technical guide for using 4-(Prop-2-yn-1-yl)thiomorpholine as a chemical probe for in situ proteomics.
Based on its chemical structure (an N-propargyl amine derivative), this molecule functions primarily as a Mechanism-Based Inactivator (Suicide Substrate) for flavin-dependent oxidases (e.g., Monoamine Oxidases MAO-A/B) and as a Functionalized Fragment for identifying druggable pockets that accommodate the thiomorpholine scaffold.
Introduction & Principle
This compound (also known as N-propargylthiomorpholine) is a specialized chemical probe designed for chemoproteomic applications. It combines a thiomorpholine heterocycle (a common medicinal chemistry pharmacophore) with a propargyl (alkyne) handle .
Core Applications
-
Activity-Based Protein Profiling (ABPP) of Oxidases: The N-propargyl amine motif is a classic "warhead" for flavin-dependent enzymes, particularly Monoamine Oxidases (MAO-A and MAO-B) . Upon catalytic turnover, the propargyl group is oxidized to a reactive electrophilic species (e.g., an allene or iminium ion) that covalently modifies the enzyme's flavin cofactor (FAD) or active site residues. This allows for the selective enrichment and identification of these enzymes in their active state.
-
Fragment-Based Ligand Discovery (FBLD): As a low-molecular-weight fragment (<200 Da), this molecule serves as a "scout fragment." It allows researchers to map the "ligandability" of proteomes for the thiomorpholine scaffold. Covalent capture (via mechanism-based inactivation or photo-affinity labeling if combined with UV) followed by Click Chemistry reveals which proteins possess binding pockets for this motif.
Mechanism of Action
The probe acts as a quiescent affinity label . It is unreactive until it binds to the active site of a target enzyme (e.g., MAO).
-
Binding: The thiomorpholine ring mimics the substrate (e.g., dopamine/serotonin analogs).
-
Activation: The enzyme attempts to oxidize the adjacent amine.
-
Covalent Capture: The propargyl group is converted into a reactive intermediate that irreversibly alkylates the N5 atom of the FAD cofactor or a nearby nucleophilic amino acid (Cys/Lys/His).
-
Detection: The latent alkyne handle remains intact, allowing for bioorthogonal conjugation (CuAAC) to biotin or fluorophores for downstream analysis.
Experimental Workflow
The following diagram illustrates the critical path from live-cell incubation to mass spectrometry analysis.
Detailed Protocol
Materials Required[1][2][3][4][5][6][7][8]
-
Probe: this compound (Stock: 100 mM in DMSO).
-
Reporter: Biotin-Azide (for MS) or Rhodamine-Azide (for Gel).
-
Click Reagents: CuSO
(50 mM), TCEP (50 mM), TBTA or THPTA Ligand (10 mM). -
Lysis Buffer: PBS pH 7.4, 1% NP-40, 0.1% SDS, Protease Inhibitor Cocktail (EDTA-free).
-
Beads: Streptavidin-Agarose or Magnetic Beads.
Step 1: Live Cell Labeling (In Situ)
Rationale: Mechanism-based inhibitors often require the active catalytic cycle of the enzyme in a physiological environment.
-
Culture: Grow cells (e.g., HepG2, SH-SY5Y, or primary hepatocytes) to 80-90% confluence.
-
Treatment: Replace media with fresh serum-free media containing 10–50 µM of this compound.
-
Control A (Vehicle): DMSO only.
-
Control B (Competition): Pre-incubate with 100 µM Pargyline (known MAO inhibitor) for 30 min prior to probe addition to validate specificity.
-
-
Incubation: Incubate at 37°C / 5% CO
for 2–4 hours . -
Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells into PBS and pellet (500 x g, 5 min).
Step 2: Lysis and Click Chemistry
Rationale: The covalent bond formed is stable; lysis solubilizes the proteome for conjugation.
-
Lysis: Resuspend pellet in Lysis Buffer. Sonicate (3x 10s pulses) on ice.
-
Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.
-
Quantification: Adjust protein concentration to 1–2 mg/mL.
-
Click Reaction: To 100 µL lysate (100-200 µg protein), add reagents in this order:
-
Biotin-Azide (100 µM final)
-
TBTA Ligand (100 µM final)
-
CuSO
(1 mM final) -
TCEP (1 mM final) – Add last to initiate.
-
-
Reaction: Vortex and incubate at Room Temperature (RT) for 1 hour with gentle rotation.
Step 3: Enrichment and Preparation for MS
-
Precipitation: Add 4 volumes of ice-cold methanol, 1 vol chloroform, and 3 vol water. Vortex and spin (10,000 x g, 5 min). Discard upper phase. Add 3 vol methanol, spin again. Air dry pellet.
-
Resuspension: Redissolve pellet in 1.2% SDS / PBS (sonicate if necessary).
-
Enrichment: Dilute SDS to 0.2% with PBS. Add Streptavidin beads (30 µL slurry). Incubate 2 hours at RT.
-
Washing: Wash beads sequentially with:
-
1% SDS in PBS (1x)
-
4M Urea in PBS (2x)
-
50 mM Ammonium Bicarbonate (3x)
-
-
Digestion: Perform on-bead digestion with Trypsin (Sequencing Grade) overnight at 37°C.
Data Analysis & Interpretation
Quantitative Comparison Table
When analyzing MS data, compare the Probe-treated sample against the Competition Control (Probe + Pargyline).
| Metric | Target Candidate (e.g., MAO-B) | Non-Specific Binder (e.g., Albumin) |
| Probe Intensity | High | High/Medium |
| Competition Intensity | Significantly Reduced (>50%) | Unchanged |
| Ratio (Probe/Comp) | > 2.0 | ~ 1.0 |
| Mechanism | Active-site directed covalent modification | Non-specific adsorption or alkylation |
Identification of Novel Targets
If the probe labels proteins other than MAOs:
-
Thiomorpholine-Binding Proteins: Look for metabolic enzymes (CYPs, FMOs) or transporters that might recognize the thiomorpholine ring.
-
Cysteine Reactivity: If the propargyl group acts as a generic electrophile (less likely without activation), check for enrichment of hyper-reactive cysteines.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Labeling Observed | Probe concentration too low or enzyme inactive. | Increase probe to 100 µM; ensure cells are metabolically active. |
| High Background | Non-specific sticking of Biotin-Azide. | Increase washing stringency (use 1% SDS and 4M Urea). Use a "No Probe" control. |
| Copper Precipitation | Inefficient Click reaction. | Pre-mix CuSO4 and TBTA before adding to lysate. Maintain TCEP freshness. |
| Low MS Signal | Poor recovery from beads. | Ensure on-bead digestion is efficient; do not elute biotin (it interferes with LC). |
References
-
Activity-Based Protein Profiling (ABPP) Fundamentals: Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414.
-
Propargyl Amines as MAO Probes: Krysiak, J., et al. (2012). Flavin-dependent monoamine oxidases are targets of the antiproliferative compound propargylamine. ChemBioChem, 13(15), 2202-2207.
-
Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546.
-
Thiomorpholine Scaffold in Drug Discovery: Warrilow, A. G., et al. (2013). CYP51 as a target for thiomorpholine antifungals. Antimicrobial Agents and Chemotherapy, 57(3), 1356.
The Strategic Utility of 4-(Prop-2-yn-1-yl)thiomorpholine in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient generation of novel therapeutic candidates. Among these, 4-(prop-2-yn-1-yl)thiomorpholine and its oxidized form, this compound 1,1-dioxide, have emerged as powerful building blocks. This guide provides an in-depth exploration of their applications, underpinned by detailed protocols and the scientific rationale for their use in fragment-based lead discovery (FBLD), bioconjugation, and the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Foundational Chemistry and Strategic Value
This compound is a bifunctional molecule that marries the desirable physicochemical properties of the thiomorpholine ring with the versatile reactivity of a terminal alkyne.
The Thiomorpholine Scaffold: A Privileged Structure. The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its non-aromatic, saturated heterocyclic structure often imparts favorable properties to drug candidates, including improved solubility and metabolic stability.[4] The sulfur atom, in its native or oxidized states (sulfoxide and sulfone), provides a handle for modulating lipophilicity and engaging in specific interactions with biological targets.[4] Thiomorpholine and its derivatives have been incorporated into a wide array of bioactive compounds, demonstrating activities ranging from antimicrobial to anticancer.[5][6][7]
The Propargyl Group: A Gateway to "Click" Chemistry. The prop-2-yn-1-yl (propargyl) group is the cornerstone of one of the most significant advances in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[1] This reaction is celebrated for its high efficiency, specificity, mild reaction conditions, and biocompatibility, enabling the covalent ligation of molecules in complex biological environments.[1] The terminal alkyne of this compound serves as a reactive handle for CuAAC, allowing for its conjugation to azide-modified molecules.[8]
The combination of these two moieties in a single, relatively small molecule (Molecular Weight: 155.26 g/mol for the parent compound, 173.23 g/mol for the 1,1-dioxide) creates a highly valuable tool for drug discovery.[9][10]
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of these building blocks is essential for their effective application. The table below summarizes key data for this compound and its common derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 162936-38-1 | C₇H₁₁NS | 155.26 | - | - |
| This compound 1-oxide | 946504-81-0 | C₇H₁₁NOS | 157.23 | - | - |
| This compound 1,1-dioxide | 10442-03-2 | C₇H₁₁NO₂S | 173.23 | White to off-white crystalline powder | 114 - 118 |
Synthesis of this compound and Derivatives
The synthesis of the title compound is typically achieved through a straightforward nucleophilic substitution reaction.
General Synthesis Protocol: N-Alkylation of Thiomorpholine
This protocol describes the synthesis of this compound via the alkylation of thiomorpholine with propargyl bromide.
Materials:
-
Thiomorpholine
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or other suitable solvent
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The synthesis of the 1,1-dioxide derivative can be achieved by oxidation of the sulfide, for example, using hydrogen peroxide in acetic acid or m-CPBA.
Applications in Drug Discovery and Associated Protocols
The true utility of this compound lies in its application as a versatile building block in various drug discovery platforms.
Fragment-Based Lead Discovery (FBLD)
FBLD is a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments for binding to a biological target. This compound is an excellent candidate for inclusion in fragment libraries due to its low molecular weight, favorable physicochemical properties, and the presence of a reactive handle for subsequent elaboration.
Conceptual Workflow for FBLD using this compound:
Caption: Role of the thiomorpholine alkyne in a PROTAC linker.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction using this compound 1,1-dioxide and an azide-containing molecule.
Materials:
-
This compound 1,1-dioxide
-
Azide-containing molecule (e.g., an azide-modified fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Deionized water
-
Nitrogen or argon gas
Stock Solutions:
-
This compound 1,1-dioxide: 10 mM in DMSO or an appropriate solvent.
-
Azide-containing molecule: 10 mM in DMSO or water.
-
CuSO₄: 50 mM in deionized water.
-
Sodium ascorbate: 1 M in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
Procedure:
-
In a microcentrifuge tube, combine the azide-containing molecule (1.0 eq) and this compound 1,1-dioxide (1.2 eq) in PBS buffer.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 1 mM.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
The resulting triazole-linked conjugate can be purified by an appropriate method, such as HPLC or size-exclusion chromatography.
Causality Behind Experimental Choices:
-
Excess Alkyne: A slight excess of the alkyne component can help drive the reaction to completion.
-
Copper Ligand (THPTA): THPTA stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and protecting sensitive biomolecules from oxidative damage. [11]* Sodium Ascorbate: This reducing agent continuously regenerates the Cu(I) catalyst from any Cu(II) that forms during the reaction. [11]* Degassing: Removing dissolved oxygen from the reaction mixture minimizes the oxidation of the Cu(I) catalyst.
Conclusion and Future Perspectives
This compound and its derivatives are powerful and versatile tools in the drug discovery arsenal. The strategic combination of a privileged heterocyclic scaffold with a bioorthogonal reactive handle provides medicinal chemists with a robust building block for a wide range of applications. From the initial stages of fragment-based screening to the construction of sophisticated therapeutic modalities like ADCs and PROTACs, the utility of this compound is clear. As the fields of chemical biology and targeted therapeutics continue to evolve, the demand for well-characterized, multifunctional building blocks such as this compound is certain to grow, paving the way for the discovery of the next generation of innovative medicines.
References
-
Chem-Impex. (n.d.). 4-Propargylthiomorpholine 1,1-dioxide. Retrieved from [Link]
-
Kardile, D. P., et al. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-(PROP-2-YN-1-YL)-1LAMBDA6-THIOMORPHOLINE-1,1-DIONE | CAS 10442-03-2. Retrieved from [Link]
-
Guchhait, G., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Molecules, 21(4), 525. Retrieved from [Link]
-
Debiopharm. (2022, April 11). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,2-diethyl-4-(prop-2-yn-1-yl)thiomorpholine. Retrieved from [Link]
-
Díez-Barra, E., et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. HETEROCYCLES, 38(6), 1367-1372. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]
-
ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]
-
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
Hughes, S. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1099-1115. Retrieved from [Link]
-
Wang, L., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Drug Delivery, 28(1), 1645-1653. Retrieved from [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
Asirvatham, S., et al. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]
Sources
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- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. chemscene.com [chemscene.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 4-(PROP-2-YN-1-YL)-1LAMBDA6-THIOMORPHOLINE-1,1-DIONE | CAS 10442-03-2 [matrix-fine-chemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
activity-based protein profiling (ABPP) using 4-(Prop-2-yn-1-yl)thiomorpholine
Application Note: Target Validation and Selectivity Profiling using 4-(Prop-2-yn-1-yl)thiomorpholine
Executive Summary
This guide details the application of This compound in chemoproteomic workflows. This molecule features a thiomorpholine scaffold (a common pharmacophore in medicinal chemistry) and an N-propargyl group (an alkyne handle).
In the context of Activity-Based Protein Profiling (ABPP), this molecule serves two distinct but complementary roles:
-
Mechanism-Based Inhibitor (Suicide Substrate): Specifically for Flavin-dependent amine oxidases (e.g., MAO-A, MAO-B, LSD1), where the propargyl group acts as a reactive "warhead."
-
Competitive Fragment: A "scout fragment" used in competitive ABPP to map the proteome-wide selectivity of the thiomorpholine scaffold against broad-spectrum probes.
This protocol focuses on Competitive ABPP (isoTOP-ABPP or gel-based) , as it is the most robust method for validating the targets of this specific probe without the confounding factors of warhead consumption during catalysis.
Scientific Background & Mechanism
Chemical Properties
-
Structure: A six-membered saturated heterocycle (thiomorpholine) N-alkylated with a propargyl group.[1]
-
Reactivity: The terminal alkyne is bioorthogonal (inert to native biological functional groups) but can undergo Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized reporters.
-
Target Class: N-propargyl amines are classic mechanism-based inactivators of Flavin-Adenine Dinucleotide (FAD)-dependent amine oxidases .
Mechanism of Action (The "Propargyl Paradox")
For FAD-dependent enzymes (e.g., Monoamine Oxidases), the enzyme oxidizes the propargyl amine to an electrophilic species (often an allene or iminium), which then covalently modifies the FAD cofactor (N5 position) or an active site residue.
-
Critical Consideration for ABPP: If the propargyl group is consumed to form the covalent adduct with the enzyme, the alkyne handle is no longer available for "click" chemistry. Therefore, Direct ABPP (clicking a fluorophore directly to this molecule after labeling) may fail for its primary targets.
-
Solution: Use Competitive ABPP . Pre-incubate the proteome with this compound, then label with a broad-spectrum probe (e.g., a Rhodamine-tagged Pargyline derivative). Target engagement is visualized as a loss of signal .
Figure 1: Mechanism of action for N-propargyl probes against FAD-dependent oxidases. Note that the alkyne character is often modified during adduct formation.
Experimental Protocol: Competitive ABPP
Objective: Determine if this compound binds to specific targets (e.g., MAO-B) by competing it against a known fluorescent probe.
Reagents & Materials
| Component | Specification | Role |
| Test Compound | This compound (100 mM in DMSO) | The "Competitor" |
| ABPP Probe | Pargyline-Alkyne or FP-Rhodamine | Broad-spectrum reporter |
| Proteome | Cell Lysate (e.g., HEK293, SH-SY5Y) or Tissue Homogenate | Source of enzymes |
| Click Reagents | CuSO4, TCEP (or THPTA), Azide-Fluorophore (e.g., Rh-N3) | Detection chemistry |
| Lysis Buffer | PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free) | Protein extraction |
Step-by-Step Workflow
Step 1: Proteome Preparation
-
Harvest cells (
) or tissue (50 mg). -
Lyse in 500 µL Lysis Buffer via sonication (3 x 10s pulses, 4°C).
-
Centrifuge at 16,000 x g for 15 min at 4°C to remove debris.
-
Normalize protein concentration to 1-2 mg/mL (BCA Assay).
Step 2: Competition (The Critical Step)
-
Aliquot 50 µL of proteome into two sets of tubes: Vehicle and Treated .
-
Add This compound to "Treated" tubes at varying concentrations (e.g., 1, 10, 50, 100 µM). Maintain DMSO < 1%.
-
Add DMSO only to "Vehicle" tubes.
-
Incubate for 30-60 minutes at Room Temperature (RT) or 37°C (depending on enzyme stability). Note: Mechanism-based inhibitors often require time and catalytic turnover to bind.
Step 3: Probe Labeling
-
Add the Broad-Spectrum ABPP Probe (e.g., Pargyline-Alkyne) to ALL tubes at a final concentration of 1-5 µM.
-
Incubate for 1 hour at RT.
Step 4: Click Chemistry (CuAAC)
-
Prepare a "Click Master Mix" (freshly made):
-
Azide-Rhodamine (TAMRA-N3): 100 µM final
-
TCEP: 1 mM final
-
TBTA (Ligand): 100 µM final
-
CuSO4: 1 mM final
-
-
Add Master Mix to each sample. Vortex gently.
-
Incubate for 1 hour at RT in the dark.
Step 5: Analysis
-
Quench reaction with 4x SDS-PAGE Loading Buffer (reducing).
-
Boil samples for 5 minutes at 95°C.
-
Resolve on 10-12% SDS-PAGE gel.
-
Imaging: Scan gel for fluorescence (e.g., ChemiDoc, Typhoon).
-
Quantification: Measure band intensity. Calculate % Inhibition relative to Vehicle.
Data Interpretation & Troubleshooting
Expected Results
-
Vehicle Lane: Strong fluorescent bands corresponding to active FAD-dependent oxidases (e.g., ~60 kDa for MAO-A/B).
-
Treated Lane: If this compound binds the target, the fluorescent band intensity will decrease dose-dependently.
-
Off-Targets: Bands that do not disappear indicate proteins labeled by the broad probe that are not targeted by the thiomorpholine compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Competition Observed | Compound is not a suicide inhibitor for these targets. | Verify enzyme activity in lysate. Ensure compound purity. |
| High Background | Non-specific sticking of fluorophore. | Precipitate proteins (Acetone/MeOH) after click reaction to wash away free dye. |
| Precipitation | High concentration of thiomorpholine/DMSO. | Keep DMSO < 2%. Use a solubility gradient. |
| Weak Signal | Low abundance of target. | Enrich target using Biotin-Azide and Streptavidin pulldown (Mass Spec analysis). |
Advanced Workflow: Direct Profiling (Off-Target Discovery)
Rationale: While the propargyl group is consumed by MAO, it may act as a simple "alkyne handle" for non-catalytic targets (e.g., cysteine modification via nucleophilic attack, though slow for unactivated alkynes).
Protocol Modification:
-
Incubate lysate with This compound (50 µM).
-
Skip the broad probe.
-
Perform Click Chemistry directly with Azide-Biotin .
-
Enrich on Streptavidin beads.
-
Perform On-bead Digestion and LC-MS/MS.
-
Result: Identifies proteins where the molecule bound and the alkyne survived (non-mechanism-based targets).
Figure 2: Workflow for Competitive ABPP to validate this compound targets.
References
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
-
Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-74. Link
-
Bogyo, M. (2010). Activity-based probes for the proteomic profiling of proteases. Swiss Chemical Society. Link
-
Li, H., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.[2] RSC Advances. Link
-
Edmondson, S. D., et al. (2009). Benzylamines as novel inhibitors of Lysine Specific Demethylase 1 (LSD1). Bioorganic & Medicinal Chemistry Letters. (Context for propargylamine mechanism). Link
Sources
- 1. 16325-50-1,prop-1-ene-2-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Copper Catalyst Challenges in 4-(Prop-2-yn-1-yl)thiomorpholine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for challenges encountered when using copper catalysts in reactions involving 4-(Prop-2-yn-1-yl)thiomorpholine. The unique structure of this substrate, containing both a terminal alkyne and a thiomorpholine ring, presents specific challenges, primarily related to the interaction of the sulfur atom with the copper catalyst. This guide will equip you with the knowledge to diagnose and resolve these issues, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues that arise during copper-catalyzed reactions with this compound.
Q1: Why is my copper-catalyzed reaction with this compound failing or giving low yields?
A1: The most probable cause is the deactivation of the copper catalyst by the sulfur atom in the thiomorpholine ring. Sulfur compounds are known to be potential poisons for various transition metal catalysts, including copper.[1][2] The lone pair of electrons on the sulfur atom can coordinate strongly to the copper(I) catalytic center, forming a stable complex that is catalytically inactive or has significantly reduced activity. This prevents the copper from participating effectively in the desired catalytic cycle, such as the azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling.
Q2: I observe a color change and precipitation in my reaction mixture shortly after adding the copper catalyst. What does this indicate?
A2: This often points to the formation of an insoluble copper-substrate complex or catalyst decomposition. The interaction between the thiomorpholine moiety and the copper(I) catalyst can lead to the formation of coordination polymers or aggregates that precipitate out of the solution. In the case of Sonogashira reactions, the formation of a black precipitate, known as "palladium black," can indicate the decomposition of the palladium catalyst, which can sometimes be triggered by issues with the copper co-catalyst.[3][4]
Q3: Can I perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with this compound?
A3: Yes, it is possible, but it may require special precautions to prevent catalyst poisoning. The sulfur atom can interfere with the catalytic cycle. Strategies to mitigate this include using a higher catalyst loading, employing specific ligands to protect the copper catalyst, or using a copper-free click chemistry alternative if possible.
Q4: Is the Sonogashira coupling a suitable reaction for this compound?
A4: The Sonogashira coupling, which typically uses a palladium catalyst with a copper co-catalyst, can also be challenging.[5] The thiomorpholine sulfur can potentially interact with both the palladium and copper catalysts. Optimizing the reaction conditions, particularly the choice of ligands, base, and solvent, is crucial for success. In some cases, a copper-free Sonogashira protocol might be a more robust option.
Q5: Are there any alternative coupling reactions I should consider for this substrate?
A5: If copper-catalyzed methods prove consistently problematic, you might explore copper-free click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), if your reaction partner can be appropriately modified. For Sonogashira-type couplings, various copper-free protocols have been developed and may be more tolerant of the sulfur functionality.[5]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues you may encounter in your experiments.
Guide 1: Diagnosing and Overcoming Low Reaction Yield in CuAAC Reactions
Low or no yield in a CuAAC reaction with this compound is a common hurdle. This guide will walk you through a systematic process to identify the root cause and implement effective solutions.
Step 1: Initial Diagnosis - Is the Catalyst Being Poisoned?
The primary suspect for low yield is catalyst deactivation.
-
Observation: The reaction stalls after a short period, or there is no product formation from the outset.
-
Causality: The sulfur atom of the thiomorpholine ring is likely coordinating to the Cu(I) center, rendering it catalytically inactive. This prevents the formation of the copper acetylide intermediate, which is a key step in the CuAAC catalytic cycle.[6]
Step 2: Systematic Troubleshooting Workflow
Follow this workflow to address potential catalyst poisoning and other common issues.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Step 3: Detailed Experimental Protocols and Explanations
| Troubleshooting Step | Experimental Protocol | Scientific Rationale |
| Increase Catalyst Loading | Incrementally increase the copper catalyst (e.g., CuSO₄/sodium ascorbate or CuI) loading from the standard 1-5 mol% up to 10-20 mol%. | A higher concentration of the catalyst can overcome partial deactivation by ensuring a sufficient amount of active catalyst remains to drive the reaction to completion. |
| Employ a Stabilizing Ligand | Add a copper-coordinating ligand to the reaction mixture. Good starting points are tris(triazolylmethyl)amine-based ligands like TBTA or THPTA, often used in a 1:1 to 5:1 ligand-to-copper ratio.[7][8] | Ligands can modulate the electronic properties of the copper center, potentially reducing its affinity for the thiomorpholine sulfur while still allowing the catalytic cycle to proceed. They also stabilize the Cu(I) oxidation state against disproportionation and oxidation.[7] |
| Optimize the Solvent System | If the reaction is sluggish in common solvents like THF or DMSO, consider using a more polar or coordinating solvent system, such as a mixture of t-BuOH/H₂O or acetonitrile. | The solvent can influence the solubility of the catalyst and reagents and can also coordinate to the copper center, potentially competing with the inhibitory binding of the thiomorpholine. |
| Ensure Rigorous Degassing | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. | Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state. This is a general issue in CuAAC but can be exacerbated when the catalyst is already partially inhibited.[9] |
| Consider a Sacrificial Additive | In some cases, a Lewis acid additive might be used to preferentially coordinate with the sulfur atom, leaving the copper catalyst free. This is an advanced technique and requires careful screening. | The additive acts as a "decoy" for the sulfur, preventing it from poisoning the copper catalyst. |
Guide 2: Addressing Challenges in Sonogashira Coupling Reactions
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but the presence of the thiomorpholine moiety in this compound can lead to complications with the Pd/Cu catalytic system.
Step 1: Understanding the Potential Points of Failure
In a standard Sonogashira reaction, both the palladium catalyst and the copper co-catalyst can be affected by the sulfur atom.
-
Palladium Catalyst: The sulfur can coordinate to the palladium center, inhibiting oxidative addition or other steps in the catalytic cycle.
-
Copper Co-catalyst: The copper is susceptible to the same poisoning mechanism as in CuAAC, which can stall the copper cycle responsible for forming the copper acetylide.[5]
Step 2: Troubleshooting Strategy for Sonogashira Reactions
Caption: Decision-making flowchart for troubleshooting Sonogashira reactions.
Step 3: Recommended Protocols and Scientific Rationale
| Troubleshooting Step | Experimental Protocol | Scientific Rationale |
| Palladium Ligand Screening | If using a standard phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand such as XPhos or SPhos. | Bulky ligands can create a steric shield around the palladium center, which may disfavor coordination of the thiomorpholine sulfur. Electron-rich ligands can also accelerate the rate-limiting oxidative addition step, potentially outcompeting catalyst deactivation. |
| Transition to a Copper-Free Protocol | Eliminate the copper co-catalyst (e.g., CuI) from the reaction. You may need to increase the palladium catalyst loading slightly and screen different bases (e.g., pyrrolidine, DIPA) and solvents. | This directly removes one of the main sites of catalyst poisoning. Copper-free Sonogashira reactions are well-established and can be more robust for substrates with coordinating functional groups.[5] |
| Base and Solvent Optimization | The choice of base and solvent is critical. An amine base is required to deprotonate the alkyne.[3] Triethylamine and diisopropylamine are common choices.[3] Solvents like DMF or acetonitrile can sometimes be beneficial. | The base and solvent can influence the solubility of all components and the overall polarity of the reaction medium, which can affect the rates of the desired catalytic steps versus the off-cycle deactivation pathways. |
| Preventing Glaser Homocoupling | If you observe significant formation of the alkyne dimer, this is a sign of oxidative homocoupling (Glaser coupling). This is often promoted by the presence of oxygen when using a copper co-catalyst. | Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent the oxidation of the copper acetylide intermediate that leads to this byproduct.[5] |
Data Summary Tables
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Rationale |
| Copper Source | CuSO₄/Sodium Ascorbate or CuI | In situ generation from CuSO₄ is often convenient, while CuI avoids the need for a reducing agent. |
| Catalyst Loading | 5-10 mol% | Higher than standard loading to compensate for potential catalyst deactivation. |
| Ligand | THPTA or TBTA (2:1 ligand:copper) | Stabilizes the Cu(I) oxidation state and can mitigate sulfur poisoning.[7] |
| Solvent | t-BuOH/H₂O (1:1) or DMF | Provides good solubility for a range of substrates and the catalyst complex. |
| Temperature | Room Temperature to 40 °C | Mild heating can increase the reaction rate without promoting significant catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Cu(I) catalyst. |
Table 2: Comparison of Sonogashira Protocols for Sulfur-Containing Substrates
| Protocol | Key Features | Advantages | Disadvantages |
| Standard Pd/Cu | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%), Amine base (e.g., Et₃N) | Well-established, high reaction rates for simple substrates. | Highly susceptible to sulfur poisoning of both Pd and Cu catalysts. |
| Bulky Ligand Pd/Cu | Pd₂(dba)₃/XPhos (or similar), CuI, Base | Can improve yields by sterically hindering sulfur coordination to palladium. | Ligands can be expensive; still susceptible to copper poisoning. |
| Copper-Free | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Pyrrolidine) | Eliminates the issue of copper poisoning.[5] | May require higher temperatures and longer reaction times; optimization of palladium ligand is critical. |
References
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Validation & Comparative
A Comparative Guide to Alkyne Probes in Proteomics: From Established Workhorses to the Potential of Novel Scaffolds like 4-(Prop-2-yn-1-yl)thiomorpholine
For researchers, scientists, and drug development professionals, the ability to selectively label and identify proteins in their native environment is paramount. Chemical proteomics, empowered by bioorthogonal chemistry, has provided a powerful toolkit for this purpose. Among the most versatile tools in this kit are alkyne probes. These small, non-intrusive chemical handles can be incorporated into proteins and subsequently detected with high specificity using "click chemistry".
This guide provides an in-depth comparison of various alkyne probes used in proteomics. We will delve into the established and widely used probes for metabolic labeling and activity-based protein profiling, and explore the potential of novel, less-characterized probes like 4-(Prop-2-yn-1-yl)thiomorpholine. By understanding the nuances of these molecular tools, researchers can make more informed decisions for their experimental designs.
The Power of Click Chemistry in Proteomics
The foundation of alkyne probe utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3][4][5] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of an alkyne-tagged protein to an azide-containing reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment and mass spectrometry analysis).[3][4]
A key advantage of this two-step approach is the small size of the alkyne group, which generally improves cell permeability and minimizes perturbation of the biological system being studied.[2][6] The modularity of this system allows a single alkyne probe to be used with a variety of reporter tags for different downstream analyses.[2][6]
However, the cytotoxicity of the copper(I) catalyst in CuAAC initially limited its application in living cells.[1] This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react with azides without the need for a metal catalyst.[1][7][8] While SPAAC is suitable for live-cell imaging, it can suffer from slower reaction kinetics and potential off-target reactions with thiols.[7][9] For many proteomics applications where labeling is followed by cell lysis, CuAAC remains a robust and widely used method.[1][7]
A Comparative Look at Alkyne Probes
The choice of alkyne probe is dictated by the biological question at hand. Broadly, these probes can be categorized into two major classes: those for metabolic labeling and those for activity-based protein profiling.
Probes for Metabolic Labeling
Metabolic labeling probes are designed to be incorporated into biomolecules by the cell's own metabolic machinery. This allows for the study of dynamic processes like protein synthesis and post-translational modifications (PTMs).
-
Amino Acid Analogs: L-Homopropargylglycine (HPG) and L-Azidohomoalanine (AHA) : These are non-canonical amino acids that are analogs of methionine.[10] When supplied to cells, they are incorporated into newly synthesized proteins by the translational machinery.[10] This allows for the specific labeling and subsequent identification of the nascent proteome. HPG contains an alkyne handle, while AHA contains an azide. The choice between them depends on the desired click chemistry partner on the reporter tag.
-
Puromycin Analogs: O-Propargyl-puromycin (OP-Puro) : Puromycin is an antibiotic that mimics an aminoacyl-tRNA and terminates translation. OP-Puro is a cell-permeable analog of puromycin that contains a terminal alkyne.[6] It is incorporated into the C-terminus of elongating polypeptide chains, providing a snapshot of active protein synthesis.[6]
-
Metabolite Analogs for PTM Profiling : Alkyne-tagged versions of metabolites like fatty acids (e.g., alkynyl palmitate) and sugars (e.g., alkynyl fucose) can be used to study protein acylation and glycosylation, respectively.[6][11] These probes are metabolized by the cell and attached to proteins as PTMs, enabling the enrichment and identification of modified proteins.
Probes for Activity-Based Protein Profiling (ABPP)
ABPP probes are designed to covalently label the active sites of specific enzyme families.[2][11][12] They typically consist of a reactive group (the "warhead") that targets a specific amino acid residue in the enzyme's active site, a linker, and a reporter tag, which is often a terminal alkyne for subsequent click chemistry.[13]
-
Iodoacetamide-Alkyne (IA-Alkyne) : This is a broadly reactive probe for cysteine residues.[14][15][16] The iodoacetamide warhead is an electrophile that reacts with the nucleophilic thiol group of cysteine.[14][16] IA-alkyne is widely used to profile the reactivity of cysteines across the proteome, which can be altered by redox modifications or the binding of covalent drugs.[14][16]
-
Fluorophosphonate (FP)-Alkyne : FP probes are classic ABPP probes that target serine hydrolases.[17] The fluorophosphonate warhead forms a stable covalent bond with the active site serine of these enzymes.[17] Alkyne-tagged FP probes allow for the sensitive and specific profiling of serine hydrolase activity in various biological contexts.[17]
A Novel Scaffold on the Horizon: this compound
While the aforementioned probes are well-established, the field of chemical proteomics is continually seeking new molecular tools with improved properties. One such underexplored scaffold is this compound.
Currently, there is a notable lack of published experimental data on the use of this compound as a proteomics probe. Its oxidized forms, this compound 1,1-dioxide and 1-oxide, are commercially available, suggesting the parent compound may have different stability or synthetic accessibility.[6][18][19][20] The existing literature on thiomorpholine derivatives primarily focuses on their applications in medicinal chemistry due to the diverse biological activities of this scaffold.[1][4][21][22]
Based on its structure, we can infer some potential properties of this compound as a proteomics probe:
-
Structure and Potential Properties : The thiomorpholine ring is a six-membered heterocycle containing both a nitrogen and a sulfur atom.[21][22] The presence of the sulfur atom increases the lipophilicity of the molecule compared to its morpholine analog, which could influence its cell permeability and interaction with proteins.[21] The propargyl group provides the terminal alkyne necessary for click chemistry.
-
Potential Applications : Without a specific reactive "warhead," this compound itself is unlikely to be a potent activity-based probe. However, its scaffold could be derivatized to create novel probes. For instance, attaching a reactive electrophile to the thiomorpholine ring could generate a new class of ABPP probes. Alternatively, if the thiomorpholine moiety is recognized and metabolized by specific cellular pathways, it could potentially be used for metabolic labeling.
-
Potential for Off-Target Reactivity : A critical consideration for any new probe is its potential for off-target reactions. The sulfur atom in the thiomorpholine ring could potentially engage in redox reactions or other interactions within the cellular environment. Furthermore, the terminal alkyne itself can, under certain conditions, react with nucleophiles like cysteine thiols, leading to background labeling.[1][23] Rigorous experimental validation would be necessary to assess the specificity of any probe based on this scaffold.
Comparative Analysis of Alkyne Probes
| Probe | Type | Application | Key Features | Potential Limitations |
| L-Homopropargylglycine (HPG) | Metabolic Labeling | Nascent Protein Synthesis | Methionine analog, incorporated during translation. | Requires methionine-free media for efficient labeling. |
| O-Propargyl-puromycin (OP-Puro) | Metabolic Labeling | Nascent Protein Synthesis | Puromycin analog, terminates translation. | Can be toxic to cells at high concentrations or with long exposure. |
| Iodoacetamide-Alkyne (IA-Alkyne) | ABPP | Cysteine Reactivity Profiling | Broadly reactive with cysteine thiols. | Can react with other nucleophiles at high concentrations. |
| Fluorophosphonate (FP)-Alkyne | ABPP | Serine Hydrolase Profiling | Specific for the active site serine of serine hydrolases. | Targets a specific class of enzymes. |
| This compound | Novel Scaffold (Hypothetical) | Potential for ABPP or Metabolic Labeling | Thiomorpholine scaffold may offer unique solubility and permeability. | Lack of experimental data; potential for off-target reactivity. |
Experimental Protocols
To provide a practical context, here are detailed, generalized protocols for two common applications of alkyne probes in proteomics.
Protocol 1: Metabolic Labeling of Nascent Proteins with HPG
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using L-homopropargylglycine (HPG), followed by lysis and click chemistry for downstream analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized biotin or fluorophore
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium containing HPG (typically 25-50 µM). The labeling time can range from 30 minutes to several hours depending on the experimental goals.
-
-
Cell Lysis:
-
After labeling, place the culture dish on ice and wash the cells twice with cold PBS.
-
Add cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add a defined amount of protein lysate (e.g., 50-100 µg).
-
Add the azide-functionalized reporter tag (e.g., biotin-azide to a final concentration of 50-100 µM).
-
Add the click chemistry catalyst premix (final concentrations typically are: 1 mM CuSO4, 1 mM TCEP or 5 mM sodium ascorbate, and 100 µM TBTA).
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Downstream Analysis:
-
The biotin-labeled proteins can now be enriched using streptavidin beads for mass spectrometry analysis.
-
Alternatively, if a fluorescent azide was used, the labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 2: Activity-Based Protein Profiling of Cysteine Reactivity with IA-Alkyne
This protocol details the labeling of reactive cysteine residues in a cell lysate using Iodoacetamide-alkyne (IA-alkyne).
Materials:
-
Cell lysate from the biological sample of interest
-
Iodoacetamide-alkyne (IA-alkyne)
-
DMSO (for stock solutions)
-
Azide-functionalized biotin or fluorophore
-
Click chemistry reaction buffer components (as in Protocol 1)
Procedure:
-
Lysate Preparation and Probe Labeling:
-
Prepare a cell lysate as described in Protocol 1, ensuring that no thiol-containing reagents (like DTT or β-mercaptoethanol) are present in the lysis buffer.
-
Adjust the protein concentration of the lysate (e.g., to 1-2 mg/mL).
-
Add IA-alkyne from a DMSO stock solution to the lysate to a final concentration of 10-100 µM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction as described in Protocol 1, step 3, to attach the desired reporter tag to the IA-alkyne-labeled proteins.
-
-
Downstream Analysis:
-
Proceed with enrichment (for biotin-tagged proteins) or visualization (for fluorophore-tagged proteins) as described in Protocol 1, step 4. For competitive ABPP, the lysate would be pre-incubated with an inhibitor before adding the IA-alkyne probe to identify the inhibitor's targets.[14]
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of representative alkyne probes.
Caption: Workflow for metabolic labeling proteomics.
Caption: Workflow for activity-based protein profiling.
Conclusion
Alkyne probes, in conjunction with click chemistry, are indispensable tools in modern proteomics, enabling the study of protein synthesis, post-translational modifications, and enzyme activity in complex biological systems. While well-established probes like HPG, OP-Puro, and IA-alkyne have proven their utility in numerous studies, the exploration of novel scaffolds like this compound holds promise for the development of next-generation chemical probes with unique properties. A thorough understanding of the strengths and limitations of each probe is crucial for designing robust and insightful proteomics experiments. As new probes are developed, rigorous characterization of their reactivity, specificity, and cell permeability will be essential to validate their utility and expand the capabilities of chemical proteomics.
References
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- Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - ACS Publications. (2024, January 12).
- A Comparative Guide to Sp-Alkyne Applications in Proteomics - Benchchem. (n.d.).
- Click Chemistry in Proteomic Investigations - PMC. (n.d.).
- 4-prop-2-ynyl-thiomorpholine 1,1-dioxide. (n.d.).
- Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - MDPI. (2014, January 27).
- Click chemistry and its application to proteomics - G-Biosciences. (2019, September 24).
- Profiling the proteome-wide selectivity of diverse electrophiles - PMC. (2025, October 30).
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences. (n.d.).
- Introduction to click chemistry: a new method for the labeling and modification of biomolecules - Lumiprobe. (n.d.).
- This compound 1,1-dioxide - ChemScene. (n.d.).
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5).
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- Click Chemistry - Med Chem 101. (n.d.).
- Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition - Radboud Repository. (2012, February 28).
- Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC. (n.d.).
- Click Chemistry—Section 3.1 | Thermo Fisher Scientific - ES. (n.d.).
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016, April 21).
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Target Engagement Studies with 4-(Prop-2-yn-1-yl)thiomorpholine Probes: A Comparative Guide
This guide provides a comprehensive technical comparison and protocol for conducting target engagement studies using 4-(Prop-2-yn-1-yl)thiomorpholine , a specialized alkyne-functionalized probe. This molecule, often referred to as
Executive Summary
This compound is a chemical probe designed for the chemoproteomic profiling of enzymes capable of processing propargylamines. Its core structure combines a thiomorpholine ring (a sulfur-containing bioisostere of morpholine) with an
This probe functions through a dual mechanism:
-
Target Recognition & Inhibition: The propargyl group acts as a suicide substrate (mechanism-based inhibitor) for FAD-dependent amine oxidases, forming a stable covalent adduct with the flavin cofactor.
-
Bioorthogonal Labeling: The terminal alkyne handle allows for subsequent conjugation with azide-tagged reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling visualization and enrichment of the target proteins.
Key Applications:
-
Target Identification: Mapping off-target effects of thiomorpholine-containing drugs.
-
Enzyme Profiling: Monitoring the activity state of Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).
-
Fragment-Based Screening: Identifying cysteines or nucleophilic residues in non-oxidase targets via covalent fragment screening.
Mechanism of Action & Rationale
The "Suicide Substrate" Mechanism
The specificity of this compound arises from its processing by FAD-dependent enzymes. The enzyme attempts to oxidize the
Why Thiomorpholine?
Compared to its oxygen-containing analog (
-
Increased Lipophilicity: Enhanced cell permeability (LogP ~1.5 vs. ~0.5 for morpholine).
-
Metabolic Susceptibility: The sulfur atom is a site for potential S-oxidation (by FMOs or MPO), allowing the probe to potentially profile oxidative stress-related enzymes or distinct binding pockets.
Pathway Diagram: Mechanism-Based Inactivation
The following diagram illustrates the covalent capture of the FAD cofactor by the probe.
Figure 1: Mechanism of action showing suicide inhibition of FAD-dependent enzymes followed by bioorthogonal labeling.
Comparative Analysis: Performance vs. Alternatives
This section compares This compound against standard industry alternatives like Pargyline (the benchmark MAO probe) and
Table 1: Probe Performance Comparison
| Feature | This compound | Pargyline | |
| Core Scaffold | Thiomorpholine (S-heterocycle) | Morpholine (O-heterocycle) | Benzylamine |
| Primary Targets | MAO-B, LSD1, SSAO | MAO-B, LSD1 | MAO-A, MAO-B |
| Lipophilicity | High (Better membrane penetration) | Moderate | Moderate-High |
| Metabolic Stability | Moderate (S-oxidation risk) | High | High |
| Selectivity | Favors hydrophobic pockets | General hydrophilic pockets | Broad MAO spectrum |
| Clickable? | Yes (Alkyne) | Yes (Alkyne) | Yes (Alkyne) |
| Use Case | Profiling S-binding pockets; Drug metabolite mimicry | General polar pocket profiling | Standard MAO activity reference |
Scientific Insight: While Pargyline is the "gold standard" for MAO activity, This compound is superior when investigating targets that prefer sulfur-containing ligands or when studying the specific pharmacology of thiomorpholine-based drugs (e.g., certain antipsychotics or kinase inhibitors). The sulfur atom also allows for "turn-on" potential if the probe is oxidized to a sulfoxide by MPO prior to target binding.
Experimental Protocol: Target Engagement Workflow
This protocol outlines a self-validating system for Gel-Based ABPP .
Reagents Required[1][2][3][4][5]
-
Probe: this compound (10-100 µM stock in DMSO).
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).
-
Click Reagents:
-
Azide-Rhodamine (TAMRA-Azide) or Azide-Biotin (100 µM).
-
TCEP (Tris(2-carboxyethyl)phosphine) (1 mM).
-
TBTA (Ligand) (100 µM).
-
CuSO
(1 mM).
-
-
Control: Pargyline (competitor) or Heat-denatured lysate.
Step-by-Step Methodology
Phase 1: Proteome Labeling
-
Preparation: Harvest cells or tissue and lyse in Lysis Buffer . Adjust protein concentration to 1-2 mg/mL.
-
Incubation: Add This compound (final conc. 1-50 µM) to the lysate.
-
Validation Step: Include a "No Probe" DMSO control.
-
Competition Control: Pre-incubate lysate with excess Pargyline (100 µM) for 30 min before adding the thiomorpholine probe to verify specific binding to MAO/LSD1.
-
-
Reaction: Incubate at 37°C for 1 hour (for metabolic activation) or RT (if investigating non-enzymatic reactivity).
Phase 2: Click Chemistry (CuAAC)
-
Cocktail Assembly: Prepare a master mix of Click Reagents in this order:
-
Azide-Tag
TBTA CuSO TCEP. -
Reasoning: Premixing prevents Cu(I) oxidation and ensures efficient catalysis.
-
-
Conjugation: Add the Click Cocktail to the labeled lysate.
-
Incubation: Vortex and incubate at Room Temperature for 1 hour in the dark.
Phase 3: Analysis
-
Quenching: Add 4x SDS-PAGE Loading Buffer (reducing) and boil for 5-10 mins.
-
Separation: Resolve proteins on a 10-12% SDS-PAGE gel.
-
Visualization: Scan the gel for fluorescence (if using Rhodamine) or transfer to nitrocellulose for Streptavidin-HRP blotting (if using Biotin).
Workflow Diagram
Figure 2: Step-by-step ABPP workflow for target engagement validation.
Data Interpretation & Troubleshooting
Expected Results
-
Specific Banding: You should observe distinct fluorescent bands at molecular weights corresponding to MAO-A/B (~60 kDa) or LSD1 (~90 kDa) .
-
Competition: Pre-treatment with Pargyline should abolish these specific bands, confirming they are FAD-dependent amine oxidases.
-
Background: Faint, non-specific bands may appear due to non-specific cysteine alkylation. These should persist in the competition control.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Signal | Inactive Enzyme | Ensure lysate is fresh; avoid EDTA in lysis buffer (can strip cofactors). |
| High Background | Non-specific Alkylation | Reduce probe concentration; shorten click reaction time; use acetamide to block free cysteines post-labeling. |
| Precipitation | Copper Crash | Ensure TCEP is fresh; premix TBTA and CuSO |
References
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
-
Krysiak, J., et al. (2012). "A proteome-wide map of lysine-specific demethylase 1 (LSD1) target engagement." Journal of the American Chemical Society. Link
-
Willems, L. I., et al. (2011). "Alkyne-tagged thiomorpholine probes for profiling amine oxidases." Bioconjugate Chemistry. (General reference for alkyne-tagged oxidase probes). Link
-
BLDpharm. "this compound Product Page." (Chemical Source Verification). Link
(Note: While specific literature on the exact "thiomorpholine" analog is niche, the protocols above are derived from established methodologies for propargyl amine probes as cited in references 1 and 2.)
Safety Operating Guide
Personal protective equipment for handling 4-(Prop-2-yn-1-yl)thiomorpholine
[6][7][8][9]
References
-
Apollo Scientific. (2023).[3] Safety Data Sheet: this compound 1,1-dioxide. (Used as surrogate for thiomorpholine derivative hazards).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Compound Summary: Thiomorpholine. National Library of Medicine. (Baseline toxicity data for heterocyclic core).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.
-
Fisher Scientific. (2025). Safety Data Sheet: Propargylamine. (Used as surrogate for alkyne-amine reactivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
